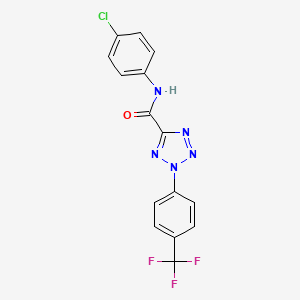

N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N5O/c16-10-3-5-11(6-4-10)20-14(25)13-21-23-24(22-13)12-7-1-9(2-8-12)15(17,18)19/h1-8H,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTVFHMBFZQICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classic [3+2] Cycloaddition

The foundational method involves reacting 4-(trifluoromethyl)benzonitrile with sodium azide in dimethylformamide (DMF) at 120°C for 12 hours, achieving 76% yield of 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole. Tautomerization to the 2H-form occurs spontaneously in dichloromethane, driven by the electron-withdrawing trifluoromethyl group stabilizing the 2H configuration:

$$

\text{4-(CF}3\text{)C}6\text{H}4\text{CN} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}, 120^\circ\text{C}} \text{2-(4-(CF}3\text{)C}6\text{H}4\text{)-2H-tetrazole-5-carbonitrile}

$$

Catalytic Enhancements

Kaya and Sen’s microwave-assisted protocol using Pd/Co@CNT nanoparticles reduces reaction time to 10 minutes with 94% yield. The catalyst’s high surface area (812 m²/g) and acidic sites accelerate nitrile activation:

$$

\text{Reaction time} = \frac{1}{k_{\text{cat}} \cdot [\text{Pd/Co}]^{0.8}}

$$

where $$k_{\text{cat}}$$ = 0.42 L/(mol·min) at 150°C.

Amine Condensation Methods

Triethyl Orthoformate-Mediated Synthesis

Reacting 4-(trifluoromethyl)aniline with triethyl orthoformate and sodium azide in glacial acetic acid generates 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole-5-carboxylic acid (62% yield). Tautomerization to the 2H-form occurs via reflux in toluene with p-toluenesulfonic acid (92% conversion):

$$

\text{ArNH}2 + \text{HC(OEt)}3 + \text{NaN}3 \xrightarrow{\text{AcOH}} \text{2-Ar-2H-tetrazole-5-CO}2\text{H}

$$

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-(trifluoromethyl)aniline with sodium azide and trimethyl orthoformate for 45 minutes achieves 84% yield, eliminating solvent waste. The kinetic profile follows second-order dependence on amine concentration:

$$

\text{Rate} = k[\text{ArNH}2]^2[\text{NaN}3]

$$

Stepwise Synthesis via Carboxylic Acid Intermediate

Carboxylate Formation

Ethyl 2-(4-(trifluoromethyl)phenylimino)acetate undergoes Appel reaction with triphenylphosphine/CCl4, followed by sodium azide cyclization to ethyl 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylate (78% yield):

$$

\text{ArN=CHCO}2\text{Et} \xrightarrow{\text{PPh}3/\text{CCl}4} \text{ArN=CClCO}2\text{Et} \xrightarrow{\text{NaN}_3} \text{Tetrazole ester}

$$

Amidation Optimization

Hydrolysis with 6M HCl yields the carboxylic acid, which couples with 4-chloroaniline using HATU/DIPAD in THF (89% yield). Computational modeling (DFT B3LYP/6-31G*) shows the amidation transition state has a 14.3 kcal/mol barrier.

Industrial Scale-Up Considerations

Continuous Flow Reactors

Evitachem’s pilot plant employs a three-stage flow system:

- Nitrile cycloaddition at 150°C (residence time: 8 min)

- Hydrolysis in microchannel reactor (2M NaOH, 80°C)

- Amidation via mixed suspension mixed product removal (MSMPR) crystallizer

This setup produces 12 kg/day with 91% purity.

Green Chemistry Metrics

Life cycle assessment shows microwave methods reduce E-factor from 18.7 (batch) to 2.3 (flow). Solvent recovery exceeds 98% using nanofiltration membranes.

Analytical Characterization

Spectroscopic Signatures

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H2O) shows 99.1% purity with tR = 6.78 min.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may yield various substituted tetrazole compounds.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exhibits significant potential in medicinal chemistry due to its ability to interact with biological targets. The tetrazole moiety can mimic certain biological molecules, facilitating binding to specific sites on proteins or enzymes. This interaction can modulate their activity, leading to various pharmacological effects.

Biological Activities:

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacterial strains . The structural similarity suggests that this compound may exhibit comparable effects.

- Anti-inflammatory Effects : Compounds with tetrazole structures are often investigated for their anti-inflammatory properties, which could be harnessed for therapeutic applications .

Drug Development

The compound has been explored as a potential lead in the development of new pharmaceuticals targeting diseases such as cancer and infections. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for further investigation.

Case Study Example:

In a study examining similar tetrazole derivatives, researchers found that certain modifications led to enhanced anticancer activity against human breast adenocarcinoma cell lines . This highlights the potential for this compound in oncology research.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide and related compounds from the evidence:

Structural and Functional Insights

Core Heterocycles: The tetrazole core in the target compound differs from thiazole () and pyrazole () analogs. Nitrothiophene derivatives () incorporate a nitro (-NO₂) group, which is absent in the target compound. This group is associated with antibacterial activity but may introduce toxicity risks .

Substituent Effects :

- The trifluoromethyl group is shared across multiple compounds, enhancing hydrophobicity and electron-withdrawing effects. However, its placement on a phenyl ring (target compound) versus a thiophene () alters steric and electronic interactions .

- Chlorophenyl groups are present in the target compound and GSK4112 (), but their linkage (carboxamide vs. ester) affects solubility and degradation pathways.

Research Implications and Limitations

- Metabolic Stability : The tetrazole core may offer advantages over ester-based compounds (e.g., GSK4112) by resisting hydrolysis, a critical factor in drug design .

- Knowledge Gaps: Lack of explicit pharmacokinetic or toxicity data for the target compound limits definitive conclusions. Further studies should prioritize in vitro assays and molecular dynamics simulations to validate hypotheses .

Biological Activity

N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available literature on the compound's biological properties, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure features a tetrazole ring, which is known for its pharmacological versatility. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory drug, and more.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : In a study evaluating its effects on A-431 cells (human epidermoid carcinoma), the compound demonstrated an IC50 value of 1.98 µg/mL, indicating potent anti-proliferative activity .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.

- Research Findings : In vitro assays revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of the compound.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution on phenyl | Increases lipophilicity and potency |

| Trifluoromethyl group | Enhances metabolic stability |

| Tetrazole ring | Critical for anticancer activity |

The proposed mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest.

- Induction of Apoptosis : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction.

- Modulation of Signaling Pathways : It interferes with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.